

# A Technical Guide to the Physicochemical Characteristics of D-Homophenylalanine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *D-Homophenylalanine*

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## Introduction

**D-Homophenylalanine** ((R)-2-amino-4-phenylbutanoic acid) is a non-proteinogenic  $\alpha$ -amino acid, an analogue of the essential amino acid L-phenylalanine with an additional methylene group in its side chain.<sup>[1][2]</sup> This structural modification imparts unique physicochemical properties that make it a valuable building block in medicinal chemistry and drug development.<sup>[1]</sup> Its incorporation into peptide chains can enhance enzymatic stability, modulate receptor affinity, and improve pharmacokinetic profiles.<sup>[3]</sup> This technical guide provides a comprehensive overview of the core physicochemical characteristics of **D-Homophenylalanine**, details general experimental protocols for their determination, and illustrates its application in a common experimental workflow.

## Physicochemical Properties

The key physicochemical properties of **D-Homophenylalanine** are summarized in the table below. These values are compiled from various sources and represent a range of reported data. Variations, particularly in melting point, may be attributed to different experimental conditions and sample purity.

Property	Value	References
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO <sub>2</sub>	[1]
Molecular Weight	179.22 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	>300 °C (decomposes)	[1]
Optical Rotation [ $\alpha$ ] <sub>D<sup>20</sup></sub>	-43.0° to -47.0° (c=1, 3M HCl)	[1]
pKa (predicted)	2.32 ± 0.10	
Solubility	Soluble in water and dilute acids and bases.	[4]

## Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key physicochemical properties of amino acids like **D-Homophenylalanine**.

### Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For many amino acids, this is accompanied by decomposition.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer

Procedure:

- A small amount of the finely powdered **D-Homophenylalanine** is packed into a capillary tube to a height of 2-3 mm.

- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
- The temperature range is recorded from the point at which the substance first begins to melt to when it becomes completely liquid. For substances that decompose, the temperature at which decomposition is observed is noted.<sup>[5][6]</sup>

## Optical Rotation Measurement

Optical rotation is a measure of the rotation of the plane of polarized light by a chiral substance in solution.

Apparatus:

- Polarimeter
- Polarimeter cell (cuvette) of a specific path length (e.g., 1 dm)
- Sodium lamp (or other monochromatic light source)
- Analytical balance

Procedure:

- A solution of **D-Homophenylalanine** of a known concentration (c) is prepared in a suitable solvent (e.g., 3M HCl).
- The polarimeter is calibrated with the pure solvent (blank reading).
- The polarimeter cell is filled with the **D-Homophenylalanine** solution, ensuring no air bubbles are present.
- The observed angle of rotation ( $\alpha$ ) is measured.
- The specific rotation  $[\alpha]$  is calculated using the formula:  $[\alpha] = \alpha / (l * c)$ , where l is the path length of the cell in decimeters.<sup>[7][8][9][10][11]</sup>

## Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

- Test tubes
- Vortex mixer or shaker
- Analytical balance
- Various solvents (e.g., water, ethanol, dilute HCl, dilute NaOH)

Procedure:

- A small, pre-weighed amount of **D-Homophenylalanine** is added to a test tube containing a known volume of the solvent.
- The mixture is agitated (e.g., vortexed or shaken) for a set period to ensure thorough mixing.
- The solubility is determined by visual observation of whether the solid has completely dissolved.
- For quantitative analysis, aliquots of the saturated solution can be taken, the solvent evaporated, and the remaining solid weighed.<sup>[4][12][13][14]</sup>

## pKa Determination

The pKa value is a measure of the acidity of a molecule's ionizable groups. For amino acids, this typically refers to the carboxylic acid and amino groups.

Apparatus:

- pH meter
- Burette

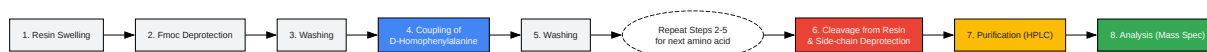
- Beaker
- Stir plate and stir bar
- Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

- A solution of **D-Homophenylalanine** of known concentration is prepared.
- The initial pH of the solution is measured.
- The solution is titrated with a standardized strong base (e.g., NaOH), and the pH is recorded after each incremental addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.<sup>[15][16][17][18][19]</sup>

## Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

**D-Homophenylalanine** is frequently utilized in solid-phase peptide synthesis (SPPS) to create peptides with modified properties. The following diagram illustrates a typical workflow for incorporating a non-natural amino acid like **D-Homophenylalanine** into a peptide chain using Fmoc chemistry.<sup>[3][20][21][22][23]</sup>



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Solid-Phase Peptide Synthesis (SPPS) Workflow for incorporating **D-Homophenylalanine**.

This workflow begins with the swelling of a solid support resin, followed by the removal of the N-terminal Fmoc protecting group. After washing, the protected **D-Homophenylalanine** is coupled to the growing peptide chain. Subsequent washing removes excess reagents. These steps are repeated for each amino acid in the desired sequence. Finally, the completed peptide is cleaved from the resin, and side-chain protecting groups are removed. The crude peptide is then purified, typically by high-performance liquid chromatography (HPLC), and its identity is confirmed by mass spectrometry. The incorporation of **D-Homophenylalanine** can enhance the resulting peptide's resistance to enzymatic degradation.[3][24]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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